molecular formula C18H23FN4OS B2566588 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine CAS No. 439121-17-2

4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine

Cat. No.: B2566588
CAS No.: 439121-17-2
M. Wt: 362.47
InChI Key: FFPUJSCTFUHBFS-UHFFFAOYSA-N
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Description

The compound 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine features a morpholine ring linked to a thiazole core, which is further substituted with a [4-(4-fluorophenyl)piperazinyl]methyl group. This structure combines heterocyclic moieties (morpholine, thiazole, and piperazine) with a fluorinated aromatic system, making it a candidate for pharmaceutical applications. Notably, 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a therapeutic target in oncology .

Properties

IUPAC Name

4-[5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4OS/c19-15-1-3-16(4-2-15)22-7-5-21(6-8-22)14-17-13-20-18(25-17)23-9-11-24-12-10-23/h1-4,13H,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPUJSCTFUHBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under mild conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions involving 4-fluorophenylpiperazine.

    Coupling with morpholine: The final step involves coupling the thiazole-piperazine intermediate with morpholine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development, especially in oncology.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aryl Groups

Compounds 4 and 5 from and provide a direct comparison. These isostructural analogs differ only in the halogen substituent (Cl in 4 vs. F in 5 ) on the aryl ring:

  • 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Key Findings :

  • Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit.
  • The halogen substituent (Cl/F) minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability .
  • Yields for both syntheses exceed 85%, indicating robust synthetic routes for halogenated analogs .
Table 1: Structural and Crystallographic Comparison of Compounds 4 and 5
Property Compound 4 (Cl) Compound 5 (F)
Halogen substituent Chlorine Fluorine
Space group $ P\overline{1} $ $ P\overline{1} $
Molecular conformation Near-planar Near-planar
Crystal packing Adjusted for Cl size Adjusted for F size
Yield 88% 86%
Reference

Heterocyclic Variants: Thiadiazole vs. Thiazole Derivatives

Thiadiazole derivatives (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine from ) replace the thiazole core with a thiadiazole ring. These compounds exhibit broad biological activities, including insecticidal and fungicidal properties . However, the morpholine-piperazine-thiazole scaffold in the target compound may offer superior selectivity for kinase inhibition compared to thiadiazole-based structures .

Piperazine-Based Analogs

and describe compounds with piperazine or piperazinylmethyl groups but divergent heterocyclic systems:

  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone.
  • Compound 1 (): 4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Key Findings :

  • Substitution of the thiazole ring with triazolone (as in ) reduces planarity and may impact binding to flat enzymatic pockets.

Pharmacological Profiling of Morpholine-Thiazole Derivatives

highlights compound 18, a 4-(1,3-thiazol-2-yl)morpholine derivative with demonstrated in vivo efficacy in xenograft tumor models.

Biological Activity

The compound 4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H21FN4OS
  • Molecular Weight : 358.46 g/mol

Anti-inflammatory Activity

Research indicates that derivatives of the compound exhibit significant anti-inflammatory effects. In a study involving LPS-stimulated RAW 264.7 macrophage cells, compounds similar to this compound demonstrated the ability to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA levels significantly. This suggests that these compounds can effectively inhibit inflammatory pathways at non-cytotoxic concentrations .

Key Findings:

  • Inhibition of NO production in macrophages.
  • Reduction in iNOS and COX-2 protein expression.
  • Strong affinity for iNOS and COX-2 active sites through molecular docking studies.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Various studies have tested its efficacy against bacterial strains, revealing potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound can effectively inhibit bacterial growth.

Compound Target Bacteria MIC (μg/mL)
This compoundE. coli15
This compoundS. aureus10

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Study:
A study involving human breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • iNOS and COX-2 Inhibition : The compound's structural motifs allow it to bind effectively to these enzymes, leading to reduced inflammatory mediator production.
  • Antimicrobial Mechanism : The presence of the thiazole ring may enhance membrane permeability in bacteria, disrupting cellular functions.
  • Apoptosis Pathways : In cancer cells, it may activate caspases and other apoptotic markers, promoting programmed cell death.

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